molecular formula C10H7N3S B12007151 [1,3]Thiazolo[5,4-F]quinolin-2-amine CAS No. 214558-69-7

[1,3]Thiazolo[5,4-F]quinolin-2-amine

Cat. No.: B12007151
CAS No.: 214558-69-7
M. Wt: 201.25 g/mol
InChI Key: QFIRBPLXONJDOT-UHFFFAOYSA-N
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Description

[1,3]Thiazolo[5,4-F]quinolin-2-amine is a heterocyclic compound with the molecular formula C10H7N3S.

Preparation Methods

The synthesis of [1,3]Thiazolo[5,4-F]quinolin-2-amine typically involves the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous pyridine to afford the corresponding thioamide. This thioamide is then oxidized with potassium hexacyanoferrate (III) in an alkaline medium to obtain the desired compound

Mechanism of Action

The mechanism of action of [1,3]Thiazolo[5,4-F]quinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but its ability to undergo electrophilic substitution reactions suggests it can modify biological molecules in significant ways .

Comparison with Similar Compounds

[1,3]Thiazolo[5,4-F]quinolin-2-amine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

214558-69-7

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

[1,3]thiazolo[5,4-f]quinolin-2-amine

InChI

InChI=1S/C10H7N3S/c11-10-13-8-4-3-7-6(9(8)14-10)2-1-5-12-7/h1-5H,(H2,11,13)

InChI Key

QFIRBPLXONJDOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2SC(=N3)N)N=C1

Origin of Product

United States

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